Tibolone 3-Ethylene Ketal

Overview

Description

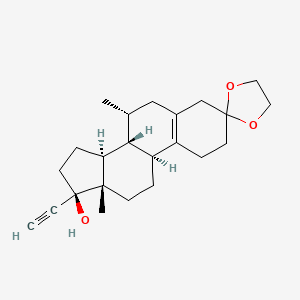

Tibolone 3-Ethylene Ketal is a derivative of tibolone, a synthetic steroid hormone. This compound is characterized by the presence of an ethylene ketal group, which is formed by the reaction of tibolone with ethylene glycol. The ketal group serves as a protective group for the carbonyl functionality in tibolone, enhancing its stability and modifying its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tibolone 3-Ethylene Ketal typically involves the reaction of tibolone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently undergoes dehydration to form the ketal. Common acid catalysts used in this reaction include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of molecular sieves to remove water formed during the reaction can further drive the equilibrium towards the formation of the ketal.

Chemical Reactions Analysis

Types of Reactions: Tibolone 3-Ethylene Ketal can undergo various chemical reactions, including:

Oxidation: The ketal group can be oxidized to form the corresponding carbonyl compound.

Reduction: Reduction of the ketal group can yield the corresponding alcohol.

Substitution: The ketal group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: The major product is the corresponding carbonyl compound.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted derivatives of this compound.

Scientific Research Applications

Tibolone 3-Ethylene Ketal has a wide range of applications in scientific research:

Chemistry: It is used as a protective group in organic synthesis to protect carbonyl functionalities during multi-step synthesis.

Biology: The compound is used in studies related to hormone replacement therapy and its effects on various biological systems.

Medicine: this compound is investigated for its potential therapeutic effects in conditions such as osteoporosis and menopausal symptoms.

Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other steroidal compounds.

Mechanism of Action

The mechanism of action of Tibolone 3-Ethylene Ketal involves its conversion to active metabolites in the body. These metabolites exert their effects by binding to estrogen, androgen, and progesterone receptors. The binding to these receptors modulates various physiological processes, including bone metabolism, lipid metabolism, and neuroprotection. The compound’s tissue-selective activity is attributed to its ability to activate different receptors in a tissue-specific manner.

Comparison with Similar Compounds

Tibolone: The parent compound of Tibolone 3-Ethylene Ketal, which lacks the ethylene ketal group.

Estradiol: A natural estrogen hormone with similar estrogenic effects.

Norethisterone: A synthetic progestin with similar progestogenic effects.

Uniqueness: this compound is unique due to the presence of the ethylene ketal group, which enhances its stability and modifies its chemical properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research, offering advantages over its parent compound and other similar steroids.

Biological Activity

Tibolone 3-Ethylene Ketal is a synthetic steroid compound derived from tibolone, primarily used in hormone replacement therapy (HRT) for postmenopausal women. Its biological activity is attributed to its metabolites, which exhibit selective estrogenic, progestogenic, and androgenic effects across various tissues. This article explores the biological activity of this compound, focusing on its mechanisms, effects on menopausal symptoms, and implications for breast cancer risk.

Tibolone itself is pharmacologically inactive; its therapeutic effects arise from its rapid metabolism into three active metabolites:

- 3α-Hydroxytibolone

- 3β-Hydroxytibolone

- Δ4-Isomer (Tibolone Metabolite)

These metabolites interact with estrogen receptors (ER), primarily ERα, exhibiting tissue-selective actions. The estrogenic metabolites provide beneficial effects on bone density and vaginal health while minimizing stimulation of the endometrium and breast tissue. The Δ4-isomer contributes progestogenic and androgenic activities, particularly affecting the brain and liver .

1. Menopausal Symptom Relief

Tibolone has been shown to effectively alleviate menopausal symptoms such as hot flashes and night sweats. A systematic review of 46 randomized controlled trials (RCTs) involving nearly 20,000 women indicated that tibolone significantly reduced vasomotor symptoms compared to placebo (SMD -0.99) with moderate-quality evidence .

2. Bone Health

The drug exhibits protective effects against osteoporosis by activating estrogen receptors in bone tissue, leading to increased bone mineral density without stimulating the endometrium or breast tissue .

3. Sexual Function

Tibolone has been associated with improved sexual function in postmenopausal women, particularly in those with normal testosterone levels. It enhances libido and sexual satisfaction without adverse effects on mood or general well-being .

Table 1: Summary of Clinical Findings on Tibolone's Efficacy

| Study Type | Population | Outcome | Findings |

|---|---|---|---|

| RCTs | 19,976 women | Vasomotor symptoms | SMD -0.99 (95% CI -1.10 to -0.89) |

| Cohort | Women with breast cancer history | Safety profile | Increased risk observed (OR 1.50) |

| Preclinical | Monkeys | Breast tissue response | No stimulation of breast tissue proliferation |

Key Observations:

- In studies involving women with a history of breast cancer, tibolone was associated with a higher risk of breast cancer recurrence compared to placebo, but it showed a favorable safety profile in terms of mammographic density .

- Preclinical studies demonstrated that tibolone inhibits breast cancer cell proliferation and promotes apoptosis, suggesting a potential protective effect against breast cancer development .

Risks and Considerations

Despite its benefits, tibolone is not devoid of risks. Potential side effects include:

- Weight gain

- Vaginal bleeding

- Hirsutism

- Risk of thromboembolic events

The balance between therapeutic benefits and risks must be carefully considered, especially in women with a history of hormone-sensitive cancers .

Properties

IUPAC Name |

(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-4-22(24)9-7-19-20-15(2)13-16-14-23(25-11-12-26-23)10-6-17(16)18(20)5-8-21(19,22)3/h1,15,18-20,24H,5-14H2,2-3H3/t15-,18-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZIIFYCFVQGAR-LADQHVHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(C5(CC4)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CCC3(C2)OCCO3)[C@@H]4[C@@H]1[C@@H]5CC[C@]([C@]5(CC4)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858482 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677299-58-0 | |

| Record name | (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.